R-10015
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Overview
Description
R-10015 is a potent and selective inhibitor of LIM domain kinase (LIMK). It has shown broad-spectrum antiviral properties, making it a promising candidate for the treatment of various viral infections, including human immunodeficiency virus (HIV), Zaire ebolavirus, Rift Valley fever virus, Venezuelan equine encephalitis virus, and herpes simplex virus 1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
R-10015 is synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications. The synthetic route typically involves the following steps:
- Formation of the core structure through a cyclization reaction.
- Introduction of functional groups via substitution reactions.
- Purification and isolation of the final product.
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The compound is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
R-10015 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
R-10015 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of LIM domain kinase.
Biology: Investigated for its effects on cellular processes involving actin cytoskeleton dynamics.
Medicine: Explored as a potential antiviral agent for treating infections caused by HIV, Zaire ebolavirus, Rift Valley fever virus, Venezuelan equine encephalitis virus, and herpes simplex virus 1.
Industry: Potential applications in the development of antiviral drugs and therapeutic agents
Mechanism of Action
R-10015 exerts its effects by binding to the ATP-binding pocket of LIM domain kinase, thereby inhibiting its activity. This inhibition blocks the phosphorylation of cofilin, a key protein involved in actin cytoskeleton dynamics. As a result, this compound disrupts viral processes such as DNA synthesis, nuclear migration, and virion release .
Comparison with Similar Compounds
R-10015 is unique in its high potency and selectivity for LIM domain kinase. Similar compounds include:
LHF-535: A broad-spectrum inhibitor of arenavirus entry.
BA-53038B: A hepatitis B virus core protein allosteric modulator.
Compared to these compounds, this compound demonstrates a broader antiviral spectrum and higher selectivity for LIM domain kinase .
Properties
IUPAC Name |
methyl 2-[1-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-3H-benzimidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O2/c1-29-20(28)12-2-3-14-15(8-12)26-17(25-14)11-4-6-27(7-5-11)19-16-13(21)9-22-18(16)23-10-24-19/h2-3,8-11H,4-7H2,1H3,(H,25,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRJCGXCUUCOQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)C3CCN(CC3)C4=NC=NC5=C4C(=CN5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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